molecular formula C14H9IO4 B14363654 2-(4-Hydroxy-3-iodobenzoyl)benzoic acid CAS No. 90278-70-9

2-(4-Hydroxy-3-iodobenzoyl)benzoic acid

Cat. No.: B14363654
CAS No.: 90278-70-9
M. Wt: 368.12 g/mol
InChI Key: JYHZEGMATJBFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxy-3-iodobenzoyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxy group, an iodine atom, and a benzoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-iodobenzoyl)benzoic acid typically involves the iodination of 4-hydroxybenzoic acid followed by a Friedel-Crafts acylation reaction. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The resulting 4-hydroxy-3-iodobenzoic acid is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-iodobenzoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: 2-(4-Oxo-3-iodobenzoyl)benzoic acid.

    Reduction: 2-(4-Hydroxybenzoyl)benzoic acid.

    Substitution: 2-(4-Azido-3-iodobenzoyl)benzoic acid.

Scientific Research Applications

2-(4-Hydroxy-3-iodobenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its iodine content, which can be detected using various imaging techniques.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-iodobenzoyl)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The benzoyl group can also enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the iodine atom and benzoyl group, making it less reactive in certain chemical reactions.

    3-Iodobenzoic acid: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.

    2-Hydroxy-3-iodobenzoic acid: Similar structure but lacks the benzoyl group, affecting its lipophilicity and reactivity.

Uniqueness

2-(4-Hydroxy-3-iodobenzoyl)benzoic acid is unique due to the combination of functional groups it possesses. The presence of both a hydroxy group and an iodine atom allows for diverse chemical reactivity, while the benzoyl group enhances its lipophilicity and potential biological activity.

Properties

CAS No.

90278-70-9

Molecular Formula

C14H9IO4

Molecular Weight

368.12 g/mol

IUPAC Name

2-(4-hydroxy-3-iodobenzoyl)benzoic acid

InChI

InChI=1S/C14H9IO4/c15-11-7-8(5-6-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,(H,18,19)

InChI Key

JYHZEGMATJBFHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)O)I)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.